molecular formula C26H26N2O4 B13707869 2-Phenylacetyl-Phe-Phe-OH

2-Phenylacetyl-Phe-Phe-OH

Cat. No.: B13707869
M. Wt: 430.5 g/mol
InChI Key: ZYBQUTWTQJEKBD-GOTSBHOMSA-N
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Description

2-Phenylacetyl-Phe-Phe-OH is a tripeptide derivative featuring a phenylacetyl group conjugated to a diphenylalanine (Phe-Phe) backbone. This compound, cataloged as BP-22832, has a purity of 96% and is utilized in chemical research and industrial applications, particularly in the development of peptide-based nanomaterials and bioactive molecules . Its structure combines the aromatic properties of phenylacetyl with the self-assembly propensity of diphenylalanine, making it a subject of interest in nanotechnology and drug delivery systems.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H26N2O4/c29-24(18-21-14-8-3-9-15-21)27-22(16-19-10-4-1-5-11-19)25(30)28-23(26(31)32)17-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2,(H,27,29)(H,28,30)(H,31,32)/t22-,23-/m0/s1

InChI Key

ZYBQUTWTQJEKBD-GOTSBHOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylacetyl-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The phenylacetyl group is introduced through acylation reactions. The final product is cleaved from the resin and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 2-Phenylacetyl-Phe-Phe-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced technologies allows for the production of high-purity peptides suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenylacetyl-Phe-Phe-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced phenylacetyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Phenylacetyl-Phe-Phe-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These nanostructures can interact with cellular membranes, influencing cellular processes and potentially serving as drug delivery vehicles .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
2-Phenylacetyl-Phe-Phe-OH Not provided ~500 (estimated) Phenylacetyl, Phe-Phe Nanotechnology
Z-Phe-OH C17H17NO4 299.32 Benzyloxycarbonyl, Phe Peptide synthesis

Fmoc-alpha-Me-L-Phe-OH

Fmoc-alpha-Me-L-Phe-OH (CAS 135944-05-7) is a methyl-substituted phenylalanine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Key distinctions:

  • Substituents : The alpha-methyl group in Fmoc-alpha-Me-L-Phe-OH introduces steric hindrance, limiting conformational flexibility compared to the unmodified Phe residues in 2-Phenylacetyl-Phe-Phe-OH.
  • Stability : Fmoc protection enhances enzymatic stability, whereas 2-Phenylacetyl-Phe-Phe-OH’s peptide backbone is susceptible to degradation under protease-rich conditions .

DL-Phe(2-Cl)-OH (2-Chlorophenylalanine)

DL-Phe(2-Cl)-OH (CAS 1991-77-1) is a halogenated phenylalanine analog. Comparative insights:

  • Hydrophobicity : The chlorine substituent increases hydrophobicity relative to the phenylacetyl group in 2-Phenylacetyl-Phe-Phe-OH, altering solubility and membrane permeability.
  • Reactivity : The electron-withdrawing Cl group may reduce nucleophilic activity compared to the unsubstituted phenyl rings in 2-Phenylacetyl-Phe-Phe-OH .

Functional Group Analogues

Phenylacetic Acid Derivatives

Compounds like methyl benzoylformate (CAS 15206-55-0) and α-(Phenylthio)phenylacetic acid (CAS 10490-07-0) share the phenylacetyl motif but lack peptide linkages.

  • Applications: Phenylacetic acid derivatives are used in organic synthesis, whereas 2-Phenylacetyl-Phe-Phe-OH has niche roles in nanomaterial fabrication .

Key Research Findings

  • Nanowire Fabrication: 2-Phenylacetyl-Phe-Phe-OH’s tubular structures template silver nanowires with high aspect ratios, a property absent in Z-Phe-OH or Fmoc-alpha-Me-L-Phe-OH .
  • Bioactivity : The phenylacetyl group may enhance binding to hydrophobic targets, contrasting with the polar Z and Fmoc groups in analogues .

Table 2: Physicochemical and Functional Properties

Property 2-Phenylacetyl-Phe-Phe-OH Z-Phe-OH Fmoc-alpha-Me-L-Phe-OH DL-Phe(2-Cl)-OH
Molecular Weight ~500 299.32 ~353.4 215.65
Key Modification Phenylacetyl + Phe-Phe Z-group Alpha-methyl + Fmoc 2-Cl substituent
Enzymatic Stability Low Moderate High Moderate
Primary Application Nanotechnology SPPS SPPS Organic synthesis

Notes on Discrepancies and Limitations

  • The CAS number for 2-Phenylacetyl-Phe-Phe-OH (BP-22832) appears to be a catalog identifier rather than a standard CAS registry number, complicating direct database comparisons .
  • Limited data on exact molecular formulas and spectroscopic characteristics for 2-Phenylacetyl-Phe-Phe-OH necessitates further characterization.

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